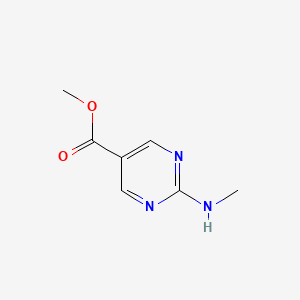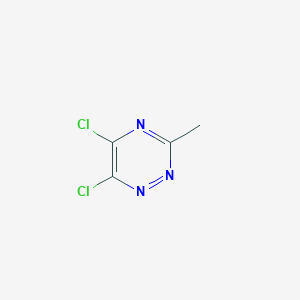
2-Isopropyl-4-methylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of aromatic esters and is commonly used in perfumery and flavoring due to its pleasant odor.
- The compound is also known by other synonyms, although specific names are not readily available.
2-Isopropyl-4-methylphenyl acetate: is an organic compound with a molecular weight of 192.25 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of 2-isopropyl-4-methylphenyl acetate can be achieved through esterification reactions.
Reaction Conditions: Typically, acetic acid reacts with 2-isopropyl-4-methylphenol (also known as p-cymene) in the presence of a strong acid catalyst (such as sulfuric acid). The reaction occurs under reflux conditions.
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a basis for larger-scale production.
Chemical Reactions Analysis
Reactions: The compound can undergo various chemical transformations, including
Common Reagents and Conditions: These reactions involve standard reagents such as acids, bases, and oxidizing/reducing agents.
Major Products: The primary products depend on the specific reaction. For example, ester hydrolysis yields the alcohol and acetic acid.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.
Biology: Its odor profile may be relevant in studies related to olfaction and sensory perception.
Medicine: While not a direct therapeutic agent, understanding its properties contributes to broader chemical knowledge.
Industry: Perfumery, flavoring, and fragrance industries utilize it as a component in formulations.
Mechanism of Action
- The compound’s mechanism of action is not well-documented, but its pleasant odor likely involves interactions with olfactory receptors.
- Molecular targets and pathways remain an area for further investigation.
Comparison with Similar Compounds
Similar Compounds: Other aromatic esters, such as methyl benzoate or ethyl acetate, share structural features.
Uniqueness: 2-Isopropyl-4-methylphenyl acetate’s specific combination of substituents contributes to its distinct odor profile.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(4-methyl-2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-7-9(3)5-6-12(11)14-10(4)13/h5-8H,1-4H3 |
InChI Key |
SGGJWAKENPJRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




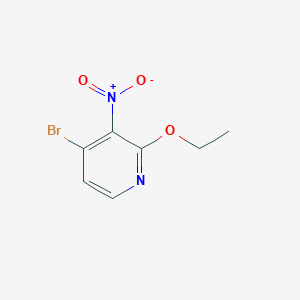
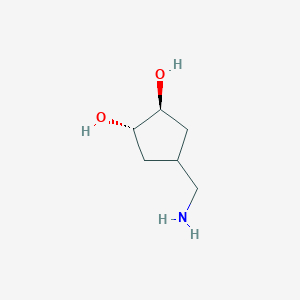

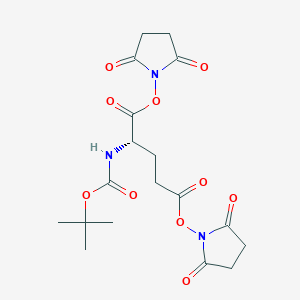
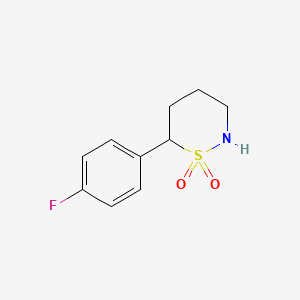
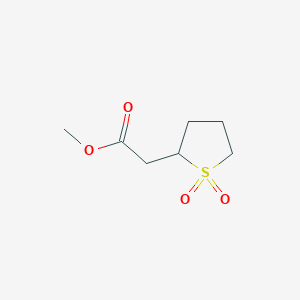
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B12954136.png)
![6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)

